N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide
Description
N-(1H-Benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound featuring a benzimidazole moiety linked via a methyl group to a tetrazolo[1,5-a]pyridine core. Below, we compare this compound with four classes of related derivatives, focusing on structural variations, physicochemical attributes, and reported biological activities.
Properties
Molecular Formula |
C14H11N7O |
|---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H11N7O/c22-14(9-5-6-21-13(7-9)18-19-20-21)15-8-12-16-10-3-1-2-4-11(10)17-12/h1-7H,8H2,(H,15,22)(H,16,17) |
InChI Key |
TWFNSTHZVWFUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves several steps. One common approach is the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides, followed by heating in the absence of solvent. Diphenyl phosphorazidate (DPPA) serves as a convenient reagent for this transformation .
Industrial Production:: While industrial-scale production methods may vary, researchers have explored microwave-assisted synthesis and other efficient techniques to obtain this compound .
Chemical Reactions Analysis
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide can participate in various reactions, including:
Oxidation: Undergoes oxidation reactions with suitable reagents.
Reduction: Can be reduced to form different derivatives.
Substitution: Reacts with nucleophiles or electrophiles to yield substituted products.
Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include modified tetrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: Used as a building block for designing novel molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Explored for drug development.
Industry: May serve as a precursor in the synthesis of other compounds.
Mechanism of Action
The precise mechanism by which N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Benzimidazole-Tetrazolo-Pyridine Analogs
The compound N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-methylpropyl]tetrazolo[1,5-a]pyridine-7-carboxamide (C₁₇H₁₇N₇O, MW 335.37 g/mol) shares the benzimidazole and tetrazolo-pyridine core with the target compound but differs in its substituent: a chiral 2-methylpropyl group replaces the methyl group at the benzimidazole nitrogen .
- Physicochemical Differences : The bulkier 2-methylpropyl group could reduce solubility compared to the target compound’s methyl substituent.
| Parameter | Target Compound (Inferred) | Compound |
|---|---|---|
| Substituent | Methyl | 2-Methylpropyl (S) |
| Molecular Weight (g/mol) | ~305–315 (estimated) | 335.37 |
| Stereochemistry | None | 1 stereocenter |
2.2 Tetrazolo-Quinoline-Thiazolidinone Hybrids
Compounds such as 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one feature a tetrazolo-quinoline core fused with a thiazolidinone ring .
- Core Structure: The quinoline scaffold (vs.
- Functional Groups: Thiazolidinone moieties are associated with analgesic activity, suggesting divergent therapeutic applications compared to the carboxamide-linked benzimidazole in the target compound.
2.3 Pyrazolo[1,5-a]Pyrimidine Carboxamides
5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides (e.g., compound 5a, IC₅₀ ~25 µM for cathepsin K) highlight the pyrazolo-pyrimidine core’s role in protease inhibition .
- Heterocyclic Core : Pyrazolo-pyrimidines exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms, which may improve target engagement compared to tetrazolo-pyridines.
- Biological Activity : The target compound’s benzimidazole group could confer distinct interactions (e.g., with kinases or GPCRs) compared to pyrazolo-pyrimidines’ cathepsin inhibition.
2.4 Imidazo[1,5-a]Pyridine Carboxamides
8-[(4-cyclopropyl-2-fluorophenyl)amino]-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-7-carboxamide () replaces the tetrazolo ring with an imidazo group and includes a hydroxyethoxy substituent .
- Solubility : The hydroxyethoxy group likely improves aqueous solubility compared to the hydrophobic benzimidazole-methyl group in the target compound.
- Electronic Effects : The imidazo ring’s electron-rich nature may alter binding kinetics relative to the electron-deficient tetrazolo moiety.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound characterized by its unique structural features, which include a benzimidazole moiety, a tetrazolo[1,5-a]pyridine ring, and a carboxamide functional group. This structure contributes to its potential applications in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 377.4 g/mol .
Synthesis
The synthesis of this compound typically involves several key reactions, including:
- Formation of the benzimidazole ring : This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid.
- Tetrazole synthesis : The tetrazole ring can be formed through the reaction of hydrazine derivatives with nitriles or carboxylic acids.
- Final coupling : The final product is obtained by coupling the benzimidazole derivative with the tetrazole component and introducing the carboxamide group.
These reactions can lead to various products depending on the reaction conditions, including oxidized and reduced forms of the compound as well as substituted derivatives .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has been shown to modulate pathways related to tumor growth and metastasis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives containing the benzimidazole moiety demonstrate significant inhibitory effects against a range of bacterial and fungal pathogens. For example, compounds with similar structures have exhibited notable activity against Gram-positive and Gram-negative bacteria as well as certain fungi .
Enzyme Inhibition
This compound has been identified as an enzyme inhibitor. It interacts with various enzymes involved in cellular signaling pathways, which may lead to significant pharmacological effects. This includes potential applications in treating conditions characterized by aberrant enzyme function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of both benzimidazole and tetrazole rings contributes to its diverse pharmacological profiles. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Benzimidazole moiety | Anticancer, antimicrobial |
| Tetrazolo[1,5-a]pyridine ring | Enzyme inhibition, anti-inflammatory |
| Carboxamide functional group | Enhances solubility and bioavailability |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Results indicated significant reductions in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent .
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound effectively inhibited specific kinases involved in cancer signaling pathways, suggesting its role in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
